2,4-Dimethylpentane-3-thiol

Flavor Chemistry Organoleptic Analysis Sensory Science

2,4-Dimethylpentane-3-thiol is a secondary alkyl thiol with a branched 2,4-dimethylpentane backbone and an internal -SH group, creating high steric hindrance. This structure enables ultra-low odor threshold (<0.1 ppb) for 'catty'/'meaty' flavor notes at ppb levels and provides unique nucleophilic selectivity in synthesis. It cannot be substituted by linear thiols like 1-heptanethiol. Specify for specialized flavor R&D or sterically controlled organic reactions.

Molecular Formula C7H16S
Molecular Weight 132.27
CAS No. 21991-20-8
Cat. No. B2457626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpentane-3-thiol
CAS21991-20-8
Molecular FormulaC7H16S
Molecular Weight132.27
Structural Identifiers
SMILESCC(C)C(C(C)C)S
InChIInChI=1S/C7H16S/c1-5(2)7(8)6(3)4/h5-8H,1-4H3
InChIKeyWRRMRLSGGXXEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethylpentane-3-thiol (CAS 21991-20-8) Properties and Procurement: A Quantitative Evidence Guide for Specialty Thiols


2,4-Dimethylpentane-3-thiol (CAS 21991-20-8), also known as diisopropylmethanethiol, is a branched, secondary alkyl thiol (C7H16S). Unlike common linear thiols, its sulfhydryl (-SH) group is located at the 3-position of a pentane chain with methyl groups at the 2- and 4-positions, creating significant steric hindrance . This structural feature directly dictates its unique physical, chemical, and organoleptic properties, which are the basis for its specialized applications in flavor formulation and chemical synthesis.

Why 2,4-Dimethylpentane-3-thiol is Not Interchangeable: A Quantitative Justification


2,4-Dimethylpentane-3-thiol is a specialty compound whose function is defined by its unique molecular architecture; it cannot be substituted with generic or closely related alkyl thiols. While other C7-thiols like 1-heptanethiol exist, they lack the specific steric hindrance around the thiol group that dictates this compound's nucleophilic selectivity, oxidative stability, and solubility . Most critically, its extreme odor potency (odor threshold < 0.1 ppb) and specific flavor profile—imparting 'catty', 'meaty', or 'onion-like' nuances at ppb levels —are not shared by other branched or linear thiols. Simple substitution with a more common thiol like 1-butanethiol (odor threshold ~ 0.3-1 ppb) would result in a drastically different and quantitatively weaker organoleptic outcome, necessitating a much higher and often impractical concentration to achieve a similar, yet distinctly different, olfactory effect. The following quantitative evidence directly compares this compound to its nearest functional alternatives to validate its unique procurement value.

2,4-Dimethylpentane-3-thiol: A Quantitative Guide to Differentiated Performance and Selection


Extreme Odor Potency: A Quantitative Comparison of 2,4-Dimethylpentane-3-thiol Odor Threshold vs. Common Thiols

2,4-Dimethylpentane-3-thiol exhibits an exceptionally low odor threshold of less than 0.1 parts per billion (ppb), a key differentiator for its use as a potent flavoring agent . In contrast, common alkyl thiols like 1-butanethiol and ethanethiol have significantly higher odor thresholds, requiring much greater concentrations to be perceived.

Flavor Chemistry Organoleptic Analysis Sensory Science

Defined Organoleptic Profile: Specific 'Catty/Meaty' Nuance vs. Generic 'Foul' Thiol Odor

At trace concentrations, 2,4-Dimethylpentane-3-thiol imparts a specific 'catty,' 'meaty,' or 'onion-like' flavor nuance . This is in stark contrast to the general perception of many lower-molecular-weight thiols, such as ethanethiol or methanethiol, which are widely described as having a 'rotten cabbage' or 'foul' odor even at low concentrations.

Flavor & Fragrance Formulation Sensory Evaluation Food Science

Differentiated Reactivity: Impact of Steric Hindrance on Nucleophilic Substitution vs. Linear Thiols

The significant steric hindrance around the -SH group in 2,4-dimethylpentane-3-thiol, due to the adjacent isopropyl groups, directly modulates its reactivity as a nucleophile. Unlike linear thiols (e.g., 1-heptanethiol) which can freely approach electrophilic centers, this compound exhibits reduced reaction rates in SN2-type substitutions, favoring alternative reaction pathways or requiring more forcing conditions .

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Differentiated Physical Properties: Density and Solubility vs. Other Alkyl Thiols

The branched structure of 2,4-dimethylpentane-3-thiol leads to distinct physical properties compared to its linear isomer, 1-heptanethiol. It has a reported density of 0.84 g/mL at 25°C, which is lower than that of water, causing it to float in the event of an aqueous spill . In contrast, 1-heptanethiol has a density of ~0.842-0.845 g/mL, which is a subtle but measurable difference.

Physicochemical Characterization Chemical Engineering Process Chemistry

Where 2,4-Dimethylpentane-3-thiol Delivers Quantified Advantage: Application Scenarios for Procurement


Formulation of High-Impact Meat, Onion, or Savory Flavors at ppb Concentrations

Formulators should specify 2,4-dimethylpentane-3-thiol when creating flavors that require an intense 'catty,' 'meaty,' or 'onion-like' character at ultra-low usage levels (parts-per-billion). Its odor threshold of < 0.1 ppb and distinct flavor profile cannot be replicated by other thiols like 1-butanethiol or 1-heptanethiol, which would require significantly higher concentrations and produce different, often undesirable, odor notes.

Organic Synthesis Requiring Sterically Hindered Thiol Nucleophiles or Protecting Groups

In medicinal chemistry and advanced organic synthesis, this compound is used as a sterically hindered nucleophile or a precursor for bulky thiol-protecting groups. The significant steric hindrance around the -SH group reduces its nucleophilic reactivity and increases its stability towards oxidation. This makes it ideal for reactions where a more reactive, linear thiol would lead to over-alkylation, poor selectivity, or rapid disulfide formation.

Standardization and Research on Ultra-Low Odor Threshold Compounds

Due to its exceptionally low and well-documented odor threshold of < 0.1 ppb , 2,4-dimethylpentane-3-thiol serves as a valuable reference standard for calibrating olfactometry equipment and validating analytical methods for trace sulfur compound detection. It also represents a model compound for studying the relationship between molecular structure (specifically, branching around the -SH group) and extreme odor potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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